REACTION_CXSMILES
|
O[O:2][S:3]([O-:5])=O.[K+].CSC[C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18].[C:20](#N)C>O>[Br:16][C:13]1[CH:14]=[CH:15][C:10]([S:3]([CH3:20])(=[O:5])=[O:2])=[C:11]([N+:17]([O-:19])=[O:18])[CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
CSCC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSCC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residue was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The biphasic filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was re-extracted with ethyl acetate (2×50 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with aqueous sodium metabisulphite (5%, 100 ml) water and brine
|
Type
|
CUSTOM
|
Details
|
The solution was dried
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |